3-(ethylthio)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide
Description
Properties
IUPAC Name |
3-ethylsulfanyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-3-21-14-6-4-5-12(9-14)17(20)19-13-7-8-15-16(10-13)22-11(2)18-15/h4-10H,3H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROZEDYVCZKVCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethylthio)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide typically involves the reaction of 2-methylbenzo[d]thiazole with ethylthiol and benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(ethylthio)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
3-(ethylthio)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, including oxidation, reduction, and nucleophilic substitution. This versatility makes it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is being investigated for its potential as an enzyme inhibitor , particularly targeting monoamine oxidase (MAO). Inhibition of MAO can lead to increased levels of neurotransmitters like dopamine and serotonin in the brain, which may have therapeutic implications for treating neurodegenerative disorders such as Parkinson’s disease and Alzheimer’s disease.
Medicine
The compound's potential therapeutic effects are being explored in the context of neurodegenerative diseases. Studies suggest that by inhibiting MAO, it may help alleviate symptoms associated with these conditions. Additionally, its properties may extend to mood disorders due to its influence on neurotransmitter levels.
Industry
In industrial applications, this compound is utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments. Its unique chemical reactivity allows for the creation of specialized products in material science.
Mechanism of Action
The mechanism of action of 3-(ethylthio)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition can lead to increased levels of these neurotransmitters in the brain, which may help alleviate symptoms of neurodegenerative and mood disorders .
Comparison with Similar Compounds
Substituents on the Benzamide Moiety
- Compound A : Ethylthio (-S-C₂H₅) at the 3-position of the benzamide.
- 4-Methoxy-N-(2-methylbenzo[d]thiazol-6-yl)benzamide (3l) : Methoxy (-OCH₃) at the 4-position of the benzamide. This electron-donating group enhances solubility but reduces lipophilicity compared to ethylthio. Reported as a reddish-brown amorphous solid with 63% synthesis yield .
- N-(2-(Methylthio)benzo[d]thiazol-6-yl)benzamide: Methylthio (-S-CH₃) at the 2-position of the benzothiazole.
- N-(6-Aminobenzo[d]thiazol-2-yl)benzamide: Amino (-NH₂) at the 6-position of the benzothiazole. The amino group introduces hydrogen-bonding capacity, enhancing interactions with polar residues in enzymes or receptors .
Substituents on the Benzothiazole Core
- Compound A : Methyl (-CH₃) at the 2-position of the benzothiazole.
- 7q–7t (): Variants include chloro-pyridinyl, thiazolyl, and pyrimidinyl substituents. For example: 7q: 2-Chloropyridin-4-ylamino group. Chlorine’s electron-withdrawing effect may enhance stability and alter binding kinetics. 7t: Thiazol-2-ylamino group.
Key Observations :
- Ethylthio derivatives (e.g., Compound A) are expected to exhibit moderate yields (comparable to 7q–7t, 63–77%) .
- Higher melting points (e.g., 7t at 237.7–239.1°C) correlate with rigid substituents like thiazolyl groups, whereas methoxy or ethylthio groups may lower melting points due to reduced crystallinity .
Cytotoxicity and Cell Line Studies
- 7q–7t () : Tested on HepG2, HeLa, HCT116, and other cancer cell lines. The chloro-pyridinyl variant (7q) showed moderate cytotoxicity, while the thiazolyl derivative (7t) exhibited higher potency, possibly due to enhanced hydrophobic interactions .
- Compound A : Ethylthio’s moderate lipophilicity may balance membrane permeability and target engagement, but specific cytotoxicity data are unavailable.
Enzyme Inhibition
- N-([4-(5-(Ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide () : Demonstrated strong binding to human carbonic anhydrase II (hCA II) via ethylthio-oxadiazole interactions. Compound A’s ethylthio group may similarly modulate enzyme inhibition .
- N-(6-Aminobenzo[d]thiazol-2-yl)benzamide (): Exhibits corrosion inhibition properties, attributed to the amino group’s electron-donating effects. Ethylthio’s sulfur atom may offer analogous protective mechanisms in materials science .
Receptor Binding
- Pramipexole derivatives () : Benzamide compounds with tetrahydrobenzo[d]thiazole cores show selectivity for dopamine D3 receptors. Compound A’s ethylthio group could influence receptor affinity compared to chloro or fluoro substituents in these analogues .
Biological Activity
3-(ethylthio)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in anticancer applications. This article explores its synthesis, mechanism of action, biological evaluations, and structure-activity relationships (SARs) based on diverse research findings.
The synthesis of this compound typically involves the reaction of 2-methylbenzo[d]thiazole with ethylthiol and benzoyl chloride. The reaction is conducted in the presence of a base such as triethylamine, followed by purification techniques like column chromatography to yield the final product.
Chemical Properties:
- Molecular Formula: C₁₆H₁₄N₂OS₂
- Molecular Weight: 314.4 g/mol
- CAS Number: 899732-72-0
The primary mechanism of action for this compound is its role as a monoamine oxidase (MAO) inhibitor. By inhibiting MAO enzymes, this compound prevents the degradation of neurotransmitters such as dopamine and serotonin, potentially alleviating symptoms associated with neurodegenerative disorders like Parkinson's disease and Alzheimer's disease .
Anticancer Activity
Research has demonstrated that derivatives of benzothiazole, including this compound, exhibit promising anticancer properties. For instance, studies have shown that certain benzothiazole derivatives can induce apoptosis in cancer cells by activating procaspase-3 to caspase-3 . The following table summarizes key findings related to the anticancer activity of benzothiazole derivatives:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 8j | U937 | 10 | Procaspase-3 activation |
| 8k | MCF-7 | 10 | Procaspase-3 activation |
| This compound | Various | TBD | Apoptosis induction |
Structure-Activity Relationships (SAR)
The SAR analysis indicates that the presence of specific functional groups significantly influences the biological activity of benzothiazole derivatives. For instance, the ethylthio group enhances the compound's ability to interact with biological targets, while modifications to the benzamide moiety can alter its potency and selectivity .
Case Studies
- Study on Anticancer Activity : A series of benzothiazole derivatives were synthesized and evaluated for their anticancer properties. Compounds bearing a thiazole ring demonstrated significant cytotoxicity against various cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity .
- Monoamine Oxidase Inhibition : In vitro studies showed that this compound effectively inhibits MAO activity, leading to increased levels of neurotransmitters. This finding suggests its potential therapeutic application in treating mood disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
